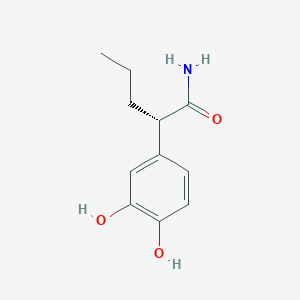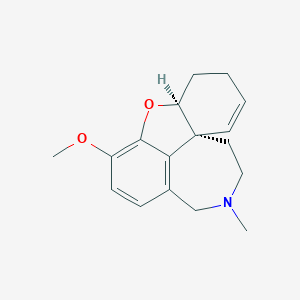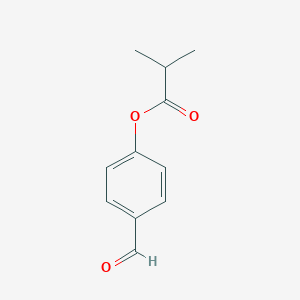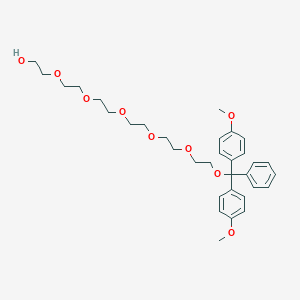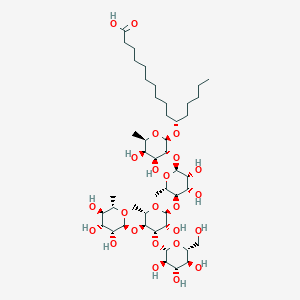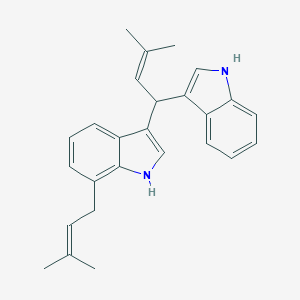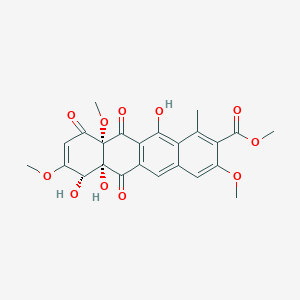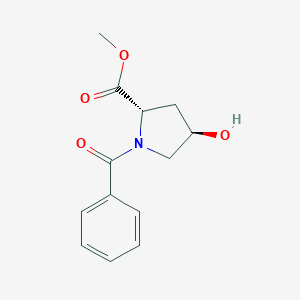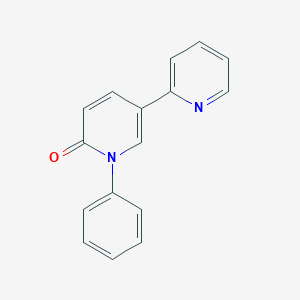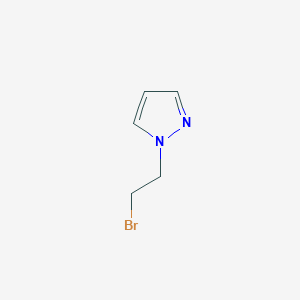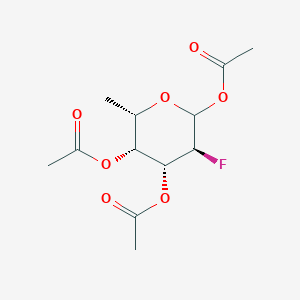
(3S,4R,5R,6S)-3-Fluoro-6-methyltetrahydro-2H-pyran-2,4,5-triyl triacetate
Vue d'ensemble
Description
(3S,4R,5R,6S)-3-Fluoro-6-methyltetrahydro-2H-pyran-2,4,5-triyl triacetate, more commonly known as FMTTP, is an organic compound that is used in a variety of scientific research applications. It is an asymmetric molecule that consists of three acetate groups, two of which are attached to a central fluoro-methyl group. FMTTP is a versatile compound that has a wide range of applications in the lab, from synthesis to biochemical and physiological effects.
Applications De Recherche Scientifique
Fucosyltransferase Inhibitor
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
2F-Peracetyl-Fucose is a cell-permeable fluorinated fucose derivative that acts as an inhibitor of fucosyltransferases . Fucosyltransferases are enzymes that transfer fucose, a hexose sugar, from GDP-fucose to a substrate .
Detailed Description of the Methods of Application or Experimental Procedures
2F-Peracetyl-Fucose is taken up by cells and metabolically transformed into a GDP-fucose mimetic . This mimetic then inhibits the action of fucosyltransferases .
Thorough Summary of the Results or Outcomes Obtained
Treatment of cells with 2F-Peracetyl-Fucose shows complete abolition of Lewis-X and SLex within 3 days . It also abolishes P-selectin binding and exhibits faster rolling cells on E-selectin and P-selectin coated surfaces . It does not affect cell viability or their doubling time even at 200 µM levels .
Plant Biology
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
2F-Peracetyl-Fucose has been used in studies involving Arabidopsis thaliana , a model organism in plant biology . It appears to affect the intracellular levels of fucose in these plants .
Detailed Description of the Methods of Application or Experimental Procedures
2F-Peracetyl-Fucose is applied to A. thaliana seedlings and it decreases intracellular fucose levels in a concentration-dependent manner .
Thorough Summary of the Results or Outcomes Obtained
2F-Peracetyl-Fucose (100 µM) decreases intracellular fucose levels in A. thaliana seedlings . It also decreases root length in A. thaliana seedlings in a concentration-dependent manner .
Regeneration Studies in Planarians
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
2F-Peracetyl-Fucose has been used in studies involving planarians , a type of flatworm known for their remarkable regenerative ability . The compound appears to play a role in the regeneration process, particularly in the regeneration of the planarian head .
Detailed Description of the Methods of Application or Experimental Procedures
In studies, 2F-Peracetyl-Fucose is applied to planarians that have undergone amputation . The compound is found to affect the proliferation of neoblasts, which are a type of adult stem cell broadly distributed throughout the planarian’s body and are responsible for its regenerative capabilities .
Thorough Summary of the Results or Outcomes Obtained
Treatment with 2F-Peracetyl-Fucose has been found to significantly retard planarian head regeneration . However, supplementing with L-fucose could improve the expression of a key gene (DjFut8) and stimulate planarian head regeneration .
Glycosylation Studies in Monoclonal Antibodies
Specific Scientific Field
Biochemistry and Molecular Biology
Comprehensive and Detailed Summary of the Application
2F-Peracetyl-Fucose has been used in studies involving the glycosylation of monoclonal antibodies, specifically IgG1, produced by Chinese hamster ovary (CHO) cells . The compound is used as an inhibitor of fucosylation, a type of glycosylation .
Detailed Description of the Methods of Application or Experimental Procedures
In these studies, 2F-Peracetyl-Fucose is applied to CHO cells producing IgG1 monoclonal antibodies . The compound is used at a concentration of 50 µM .
Thorough Summary of the Results or Outcomes Obtained
The application of 2F-Peracetyl-Fucose results in the inhibition of fucosylation of IgG1 monoclonal antibodies . This has implications for the biological activity of these antibodies, as changes to their glycosylation profile can have a strong impact on various aspects of their biological activity .
Propriétés
IUPAC Name |
[(2S,3R,4R,5S)-4,6-diacetyloxy-5-fluoro-2-methyloxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO7/c1-5-10(18-6(2)14)11(19-7(3)15)9(13)12(17-5)20-8(4)16/h5,9-12H,1-4H3/t5-,9-,10+,11-,12?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVJLBVULJFLKN-VLCHEQJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R,5R,6S)-3-Fluoro-6-methyltetrahydro-2H-pyran-2,4,5-triyl triacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B49404.png)
